molecular formula C26H25FN4O2 B2550173 3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one CAS No. 1428366-93-1

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2550173
CAS No.: 1428366-93-1
M. Wt: 444.51
InChI Key: KDRYBLLKKMESHA-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H25FN4O2 and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Research has highlighted the synthesis and anti-inflammatory activity of fluorine-substituted quinazolinone derivatives. These compounds, developed through Michael addition reactions, exhibit enhanced solubility and significant potential in inhibiting NO secretion in LPS-induced models, suggesting promising anti-inflammatory properties (Sun et al., 2019).

Antimicrobial and Anticancer Potentials

A series of quinazolin-4(3H)-one derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated significant efficacy against various bacterial and fungal strains, as well as human colon cancer cell lines, highlighting their potential as therapeutic agents in treating infections and cancer (Deep et al., 2013).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds are effective corrosion inhibitors, suggesting their applicability in the development of new inhibitor platforms for protecting metals against corrosion (Chen et al., 2021).

Radiopharmaceutical Applications

Derivatives of quinazolin-4(3H)-one have been explored for their potential in radioiodination and biodistribution studies, particularly for targeting tumor cells in mice. These compounds demonstrate stability and targeted uptake in tumor models, offering insights into their use as radiopharmaceutical agents (Al-Salahi et al., 2018).

Antioxidant Studies

Quinazolin derivatives have been synthesized and characterized for their antioxidant properties. Some compounds showed excellent scavenging capacity against free radicals, indicating their potential as antioxidants in pharmaceutical formulations (Al-azawi, 2016).

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2/c1-33-24-12-11-19(17-22(24)27)18-31-25(32)21-9-5-6-10-23(21)28-26(31)30-15-13-29(14-16-30)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRYBLLKKMESHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.